molecular formula C15H10ClFN2O2 B4517667 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B4517667
M. Wt: 304.70 g/mol
InChI Key: PWJIDVRAZDSPTE-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of the furan-2-yl group: This step may involve the use of furan derivatives in a substitution reaction.

    Attachment of the 2-chloro-4-fluorobenzyl group: This can be done through nucleophilic substitution reactions using suitable benzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Lacks the fluorine atom, which may affect its biological activity.

    2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Lacks the chlorine atom, potentially altering its chemical properties.

    2-(2-chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Contains a thiophene ring instead of a furan ring, which may influence its reactivity and applications.

Uniqueness

2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, as well as the furan ring. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-12-8-11(17)4-3-10(12)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJIDVRAZDSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Reactant of Route 4
2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Reactant of Route 5
2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Reactant of Route 6
2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

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